molecular formula CoH18N6+3 B1204380 Cobalt Hexammine(Iii)

Cobalt Hexammine(Iii)

Cat. No.: B1204380
M. Wt: 161.12 g/mol
InChI Key: DYLMFCCYOUSRTK-UHFFFAOYSA-N
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Description

The Cobalt Hexammine Ion is a coordination complex with the formula ([Co(NH_3)_6]^{3+}). This compound is a classic example of a Werner complex, named after Alfred Werner, the pioneer of coordination chemistry. The ion consists of a cobalt(III) center surrounded by six ammonia ligands in an octahedral geometry. It is known for its stability and inertness, making it a significant subject of study in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The Cobalt Hexammine Ion can be synthesized through the reaction of cobalt(II) salts with ammonia in the presence of an oxidizing agent. A common method involves the following steps:

    Dissolution of Cobalt(II) Salt: Cobalt(II) chloride or cobalt(II) sulfate is dissolved in water.

    Addition of Ammonia: Aqueous ammonia is added to the solution, forming a cobalt(II) ammine complex.

    Oxidation: The cobalt(II) ammine complex is oxidized to cobalt(III) using an oxidizing agent such as hydrogen peroxide or chlorine.

The reaction can be represented as: [ CoCl_2 + 6NH_3 + H_2O_2 \rightarrow [Co(NH_3)_6]Cl_3 + 2H_2O ]

Industrial Production Methods

Industrial production of the Cobalt Hexammine Ion follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

The Cobalt Hexammine Ion undergoes various types of chemical reactions, including:

    Oxidation-Reduction: The ion can participate in redox reactions, although it is generally stable in its +3 oxidation state.

    Substitution: The ammonia ligands can be substituted by other ligands under specific conditions.

    Hydrolysis: In acidic conditions, the ammonia ligands can be protonated and displaced by water molecules.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, chlorine.

    Substitution Reagents: Ligands such as chloride, bromide, and nitrate.

    Hydrolysis Conditions: Acidic solutions, typically using hydrochloric acid.

Major Products

    Substitution Products: Complexes such as ([Co(NH_3)_5Cl]^{2+}) and ([Co(NH_3)_5(H_2O)]^{3+}).

    Hydrolysis Products: ([Co(NH_3)_5(H_2O)]^{3+}) and free ammonia.

Scientific Research Applications

The Cobalt Hexammine Ion has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.

    Biology: Investigated for its role in enzyme activation and DNA condensation studies.

    Medicine: Explored for potential therapeutic applications, including as a contrast agent in imaging techniques.

    Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.

Mechanism of Action

The Cobalt Hexammine Ion exerts its effects through its ability to form stable complexes with various ligands. The cobalt(III) center can coordinate with different molecules, influencing their chemical properties. In biological systems, it can interact with nucleic acids and proteins, affecting their structure and function. The ion’s stability and inertness are key factors in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Hexaamminechromium(III) Ion: ([Cr(NH_3)_6]^{3+})

    Hexaamminenickel(II) Ion: ([Ni(NH_3)_6]^{2+})

    Pentaammineaquacobalt(III) Ion: ([Co(NH_3)_5(H_2O)]^{3+})

Uniqueness

The Cobalt Hexammine Ion is unique due to its high stability and inertness compared to other similar complexes While hexaamminechromium(III) and hexaamminenickel(II) ions also form stable complexes, the cobalt complex is particularly resistant to ligand exchange and hydrolysis

Properties

Molecular Formula

CoH18N6+3

Molecular Weight

161.12 g/mol

IUPAC Name

azane;cobalt(3+)

InChI

InChI=1S/Co.6H3N/h;6*1H3/q+3;;;;;;

InChI Key

DYLMFCCYOUSRTK-UHFFFAOYSA-N

SMILES

N.N.N.N.N.N.[Co+3]

Canonical SMILES

N.N.N.N.N.N.[Co+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt Hexammine(Iii)
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Cobalt Hexammine(Iii)
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Reactant of Route 5
Cobalt Hexammine(Iii)
Reactant of Route 6
Cobalt Hexammine(Iii)

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